molecular formula C25H23ClN2O4 B11213145 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303061-22-5

9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11213145
CAS No.: 303061-22-5
M. Wt: 450.9 g/mol
InChI Key: BFJOCYFSSYKAAR-UHFFFAOYSA-N
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Description

9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure integrates a benzoxazine ring fused with a pyrazole moiety, substituted at positions 5 and 2 with methoxy-functionalized aryl groups. The chlorine atom at position 9 enhances electrophilic reactivity, while the methoxy groups influence solubility and electronic properties.

Properties

CAS No.

303061-22-5

Molecular Formula

C25H23ClN2O4

Molecular Weight

450.9 g/mol

IUPAC Name

9-chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23ClN2O4/c1-29-18-8-4-15(5-9-18)20-14-21-19-13-17(26)7-11-22(19)32-25(28(21)27-20)16-6-10-23(30-2)24(12-16)31-3/h4-13,21,25H,14H2,1-3H3

InChI Key

BFJOCYFSSYKAAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Cyclization: The pyrazole intermediate undergoes cyclization with an ortho-substituted phenol derivative to form the benzoxazine ring.

    Chlorination: Introduction of the chloro group is typically done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adjusting reaction conditions to accommodate large-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or iodine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.
  • Case Study : A study published in a peer-reviewed journal evaluated the compound's efficacy against breast cancer cells. The results demonstrated a reduction in cell viability by over 70% at certain concentrations, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Studies : Research has shown that derivatives of this compound possess antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values were determined for several pathogens, demonstrating effectiveness against strains resistant to conventional antibiotics.
  • Case Study : In a comparative study of various benzoxazine derivatives, it was found that this compound exhibited superior antimicrobial activity compared to other synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural FeatureActivity Impact
Chlorine SubstitutionEnhances lipophilicity and cellular uptake
Methoxy GroupsContribute to increased biological activity through electron donation
Pyrazolo-Benzoxazine CoreProvides a scaffold for interaction with biological targets

Computational Studies

Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets:

  • Molecular Docking : Simulations indicate strong interactions with key proteins involved in cancer progression and microbial resistance mechanisms. The binding affinities suggest that modifications to the existing structure could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s key differentiator lies in its substitution pattern. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Position 5 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 3,4-Dimethoxyphenyl 4-Methoxyphenyl C₂₅H₂₃ClN₂O₅* 478.92* Enhanced electron density due to three methoxy groups; moderate lipophilicity.
9-Chloro-5-(2,3,4-trimethoxyphenyl)-2-(4-methoxyphenyl)-analog ( ) 2,3,4-Trimethoxyphenyl 4-Methoxyphenyl C₂₆H₂₅ClN₂O₅ 480.94 Higher methoxy content increases polarity but may reduce membrane permeability .
9-Chloro-5-(2,3-dimethoxyphenyl)-2-(4-fluorophenyl)-analog ( ) 2,3-Dimethoxyphenyl 4-Fluorophenyl C₂₄H₂₀ClFN₂O₄ 454.88 Fluorine substitution improves metabolic stability and bioavailability .
9-Chloro-5-(pyridin-4-yl)-2-(4-methylphenyl)-analog ( ) Pyridin-4-yl 4-Methylphenyl C₂₂H₁₈ClN₃O 375.86 Pyridine introduces basicity; potential for hydrogen bonding interactions .
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-analog ( ) 2,4-Dichlorophenyl 4-Fluorophenyl C₂₂H₁₄Cl₃FN₂O 447.72 Chlorine atoms enhance lipophilicity and halogen bonding potential .

Note: The target compound’s molecular formula and weight are inferred from analogs in .

Key Research Findings and Implications

Substituent Position Matters : The 3,4-dimethoxy configuration in the target compound balances polarity and lipophilicity better than 2,3,4-trimethoxy ( ) or 2,3-dimethoxy ( ) analogs, suggesting optimized bioavailability .

Halogenation Strategy : The 9-chloro group is critical for bioactivity, as seen in spirocyclic analogs ( ) with demonstrated CNS activity .

Unmet Needs: Limited data exist on the target compound’s pharmacokinetics. Further studies should prioritize in vitro assays (e.g., CYP inhibition, solubility) and in vivo efficacy models.

Biological Activity

9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo-benzoxazine framework. While specific methodologies may vary, a common approach includes:

  • Step 1 : Formation of the pyrazole ring through condensation reactions.
  • Step 2 : Introduction of methoxy groups via methylation processes.
  • Step 3 : Chlorination to achieve the desired chloro-substituent.

The final product is often characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of benzoxazine derivatives. For instance, compounds similar to this compound have shown significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes.

CompoundIC50 (AChE)IC50 (BuChE)
This compoundTBDTBD
Standard Donepezil33.65 ± 3.50 µM35.80 ± 4.60 µM

These findings suggest that this compound could be a promising candidate for treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. In related studies on benzoxazole derivatives, compounds have exhibited moderate to significant antibacterial and antifungal activities. The effectiveness often correlates with lipophilicity and specific substituent positions on the aromatic rings .

Case Studies

A case study involving a series of benzoxazole-oxadiazole derivatives indicated that certain structural modifications led to enhanced biological activity. For example:

  • Compound A : Exhibited an IC50 value of 6.40 ± 1.10 µM against AChE.
  • Compound B : Showed improved activity with an IC50 value of 7.20 ± 2.30 µM against BuChE.

These results underscore the importance of structural optimization in enhancing biological efficacy .

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